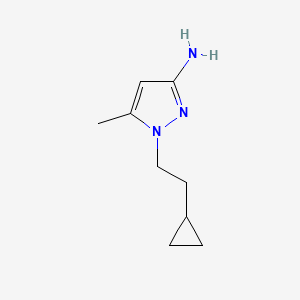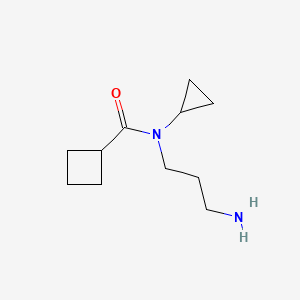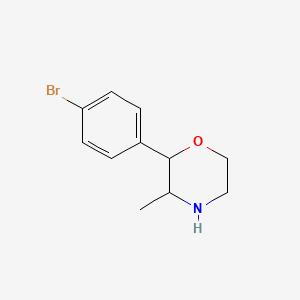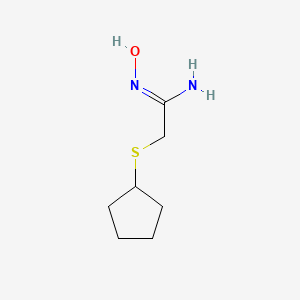
2-(cyclopentylsulfanyl)-N'-hydroxyethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopentylsulfanyl)-N’-hydroxyethanimidamide is an organic compound characterized by the presence of a cyclopentylsulfanyl group attached to an ethanimidamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N’-hydroxyethanimidamide typically involves the reaction of cyclopentylthiol with an appropriate ethanimidamide precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopentylthiol, ethanimidamide, and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(cyclopentylsulfanyl)-N’-hydroxyethanimidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
2-(cyclopentylsulfanyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted ethanimidamide derivatives.
科学的研究の応用
2-(cyclopentylsulfanyl)-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(cyclopentylsulfanyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(cyclopentylsulfanyl)ethan-1-amine hydrochloride
- 5-cyclopentylsulfanyl-3H-[1,3,4]thiadiazole-2-thione
Uniqueness
2-(cyclopentylsulfanyl)-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
特性
分子式 |
C7H14N2OS |
|---|---|
分子量 |
174.27 g/mol |
IUPAC名 |
2-cyclopentylsulfanyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C7H14N2OS/c8-7(9-10)5-11-6-3-1-2-4-6/h6,10H,1-5H2,(H2,8,9) |
InChIキー |
FUOWLSXJZINUIK-UHFFFAOYSA-N |
異性体SMILES |
C1CCC(C1)SC/C(=N/O)/N |
正規SMILES |
C1CCC(C1)SCC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



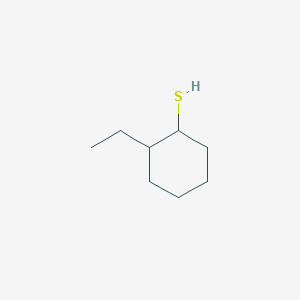

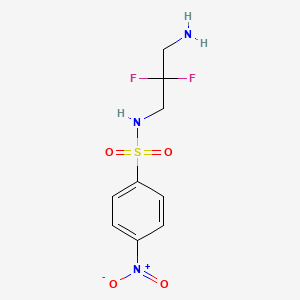


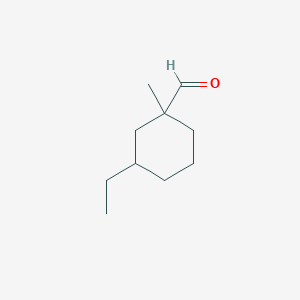
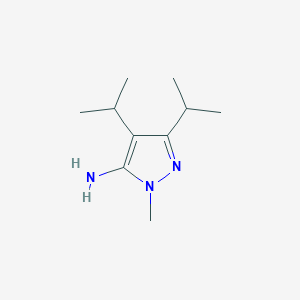
![5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid](/img/structure/B13312819.png)
![7-Methyl-6-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13312820.png)
![4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13312825.png)
